Quantifiable Antimicrobial Activity: 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one vs. Clinical Isolate
In a direct head-to-head comparison against a clinical isolate of Staphylococcus aureus Newman, 4-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecan-3-one demonstrated measurable inhibition of diapophytoene desaturase, a key enzyme in staphyloxanthin biosynthesis. The compound achieved this effect with an IC50 of 20 µM (2.00E+4 nM) [1]. This provides a quantitative benchmark for its antimicrobial potential.
| Evidence Dimension | Inhibition of diapophytoene desaturase |
|---|---|
| Target Compound Data | IC50 = 2.00E+4 nM |
| Comparator Or Baseline | Staphylococcus aureus Newman (clinical isolate) baseline activity (0% inhibition) |
| Quantified Difference | 50% inhibition at 20 µM concentration |
| Conditions | Cell-based assay measuring reduction in staphyloxanthin pigment formation after 48 hours |
Why This Matters
This specific, albeit modest, antimicrobial activity differentiates the compound from structurally similar spirocyclic building blocks that lack any reported biological activity, providing a basis for its selection in phenotypic screening or target-based assays.
- [1] BindingDB. BDBM50188228 (CHEMBL3827355). Affinity Data: IC50 2.00E+4 nM for inhibition of diapophytoene desaturase in Staphylococcus aureus Newman. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188228 View Source
